molecular formula C9H14ClNO B2751331 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one CAS No. 2225142-25-4

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

Cat. No.: B2751331
CAS No.: 2225142-25-4
M. Wt: 187.67
InChI Key: WVWBODOWNJNXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one (CAS 2225142-25-4) is a specialized organic compound with a molecular formula of C 9 H 14 ClNO and a molecular weight of 187.67 g/mol . This molecule features an azetidin-2-one core, which is a four-membered cyclic amide, also known as a beta-lactam. This core structure is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The compound is further substituted with a chloromethyl group and a cyclobutyl ring, making it a versatile building block for chemical synthesis . The primary research value of this compound lies in its potential as a key synthetic intermediate. The reactive chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create a diverse array of derivatives. For instance, it can undergo nucleophilic substitution reactions to generate analogs with different functional groups, such as the corresponding aminomethyl derivative . This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. Azetidinone derivatives are extensively studied for their biological activities and have been investigated as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-4), a target for the treatment of type 2 diabetes . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWBODOWNJNXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where the azetidinone is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through a Grignard reaction, where cyclobutyl magnesium bromide is reacted with the azetidinone intermediate.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclobutyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the azetidinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and as a building block for polymers and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are compared below with analogous chlorinated or heterocyclic derivatives:

3-(Chloromethyl)pyridine-HCl
  • Class : Pyridine derivative with a chloromethyl group.
  • Key Differences: Unlike the azetidinone core, this compound has a six-membered aromatic pyridine ring.
  • Bioactivity/Toxicity: Highly cytotoxic (LD₅₀: 0.0756 mM in BALB/c-3T3 cells) and classified as a Level A carcinogen .
1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline
  • Class : Indoline derivative with chloromethyl and carbamate groups.
  • Key Differences: The indoline scaffold is a five-membered fused ring system, contrasting with the smaller azetidinone.
  • Bioactivity : Exhibits anticancer activity comparable to doxorubicin in human cancer cell lines (e.g., COLO 205, SK-MEL-2) .
Methallyl Chloride (3-Chloro-2-methylpropene)
  • Class : Chlorinated alkene.
  • Key Differences : A linear alkene lacking heterocyclic or lactam features.
  • Applications: Industrial intermediate for polymers and resins; known irritant .
Bis(Chloromethyl)Ether (BCME)
  • Class : Chlorinated ether.
  • Key Differences : Simpler aliphatic structure without nitrogen or cyclic components.
  • Toxicity: Potent carcinogen (respiratory tract) due to DNA alkylation .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Key Structural Features
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one 187.66 1.3 Azetidinone ring, cyclobutyl, chloromethyl
3-(Chloromethyl)pyridine-HCl Not reported Pyridine ring, chloromethyl
Methallyl Chloride 90.55 Chlorinated alkene
1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline Not reported Indoline, carbamate, chloromethyl

Key Observations :

  • The target compound’s molecular weight and lipophilicity position it between small aliphatic chlorides (e.g., methallyl chloride) and bulkier heterocycles (e.g., indoline derivatives).
  • The strained azetidinone ring may enhance reactivity compared to less constrained systems.

Bioactivity and Toxicity Profiles

Compound Bioactivity Toxicity Profile
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one Not reported (potential intermediate) Chloromethyl group may pose reactivity-related risks
3-(Chloromethyl)pyridine-HCl Cytotoxic (LD₅₀: 0.0756 mM) Carcinogenic (Level A)
1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline Anticancer activity vs. COLO 205, SK-MEL-2 Not explicitly reported
BCME Potent carcinogen (respiratory)

Key Observations :

  • Chloromethyl groups are recurrent in cytotoxic compounds, but bioactivity depends on the scaffold. The azetidinone’s lactam structure might reduce volatility and inhalation hazards compared to BCME.

Biological Activity

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is an organic compound classified under azetidinones, which are cyclic amides known for their diverse biological activities. The unique structural features of this compound, particularly the presence of a chloromethyl group, a cyclobutyl group, and a methyl group, contribute to its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

C8H12ClN1O\text{C}_8\text{H}_{12}\text{ClN}_1\text{O}

This structure includes:

  • Azetidinone Ring : A four-membered lactam that enhances biological activity through its ability to mimic natural substrates.
  • Chloromethyl Group : Provides a reactive site for covalent bonding with nucleophilic sites on proteins, facilitating enzyme inhibition.
  • Cyclobutyl Group : Imparts rigidity to the molecule, influencing its interaction with biological targets.

The biological activity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is largely attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzymatic activity. Additionally, the azetidinone structure allows it to act as a competitive inhibitor by mimicking the structure of natural substrates.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits various enzymes by forming covalent bonds at active sites.
  • Receptor Modulation : It may interact with specific receptors involved in neurotransmission and metabolic pathways.

Biological Activities

Research has demonstrated that 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one exhibits several significant biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. It exhibits potential as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and anxiety-related conditions. Research has shown that it can reduce anxiety-like behaviors in animal models, indicating its potential use in psychiatric disorders.

Case Studies and Research Findings

StudyFindings
Gozzi et al. (2011)Demonstrated that orexin receptor antagonism can attenuate drug-induced conditioned place preference (CPP), suggesting potential in addiction treatment.
Nollet et al. (2011)Found antidepressant-like effects in mouse models when administered chronically, indicating potential for mood disorder therapies.
Prud'Neill et al. (2009)Showed that the compound could reduce the activation induced by orexin A in fasted rats, linking it to appetite regulation.

Comparison with Similar Compounds

The biological activity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one can be contrasted with similar azetidine derivatives:

CompoundStructureBiological Activity
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-oneCyclopropyl instead of cyclobutylSimilar antimicrobial properties but reduced steric hindrance may alter receptor interactions.
3-(Chloromethyl)-1-cyclohexyl-3-methylazetidin-2-oneCyclohexyl groupExhibits different pharmacokinetic properties due to increased steric bulk.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.